Cas no 209347-66-0 (3-(3,7-Dimethyloctyloxy)benzeneboronicacid)

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a specialized boronic acid derivative featuring a lipophilic 3,7-dimethyloctyloxy substituent. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its sterically hindered alkyl chain enhances solubility in organic solvents while maintaining reactivity with aryl halides. The boronic acid moiety serves as a key intermediate in synthesizing biaryl structures, making it useful in pharmaceutical and materials science applications. Its stability under mild conditions and compatibility with diverse reaction setups contribute to its utility in complex organic transformations. The compound’s structural design balances reactivity and handling properties, facilitating its use in precision synthetic workflows.
3-(3,7-Dimethyloctyloxy)benzeneboronicacid structure
209347-66-0 structure
Product Name:3-(3,7-Dimethyloctyloxy)benzeneboronicacid
CAS No:209347-66-0
MF:C16H27BO3
MW:278.194785356522
CID:66803
PubChem ID:22146254
Update Time:2025-06-08

3-(3,7-Dimethyloctyloxy)benzeneboronicacid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,7-Dimethyloctyloxy)benzeneboronic acid
    • [3-(3,7-dimethyloctoxy)phenyl]boronic acid
    • 3-(3,7-dimethyloctyloxy)phenylboronic acid
    • A22908
    • CTK0J9583
    • FT-0690044
    • KB-177610
    • SureCN2563645
    • Boronic acid, [3-[(3,7-dimethyloctyl)oxy]phenyl]- (9CI)
    • (3-((3,7-Dimethyloctyl)oxy)phenyl)boronic acid
    • starbld0019075
    • {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
    • 209347-66-0
    • SCHEMBL2563645
    • DTXSID60622924
    • 3-(3,7-Dimethyloctyloxy)benzeneboronicacid
    • Inchi: 1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3
    • InChI Key: XCGZTXOKLYKMJC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(B(O)O)C=1)CCC(C)CCCC(C)C

Computed Properties

  • Exact Mass: 277.20901
  • Monoisotopic Mass: 278.2053249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69

3-(3,7-Dimethyloctyloxy)benzeneboronicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D264800-50mg
3-(3,7-Dimethyloctyloxy)benzeneboronicacid
209347-66-0
50mg
$ 205.00 2022-06-05
TRC
D264800-100mg
3-(3,7-Dimethyloctyloxy)benzeneboronicacid
209347-66-0
100mg
$ 330.00 2022-06-05
TRC
D264800-250mg
3-(3,7-Dimethyloctyloxy)benzeneboronicacid
209347-66-0
250mg
$ 655.00 2022-06-05

Additional information on 3-(3,7-Dimethyloctyloxy)benzeneboronicacid

Research Briefing on 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS: 209347-66-0) in Chemical Biology and Pharmaceutical Applications

The compound 3-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS: 209347-66-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this boronic acid derivative, focusing on its synthesis, mechanism of action, and emerging roles in drug development and targeted therapies.

Recent studies highlight the compound's utility as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds. A 2023 publication in Journal of Medicinal Chemistry demonstrated its enhanced reactivity profile compared to conventional benzeneboronic acids, attributed to the electron-donating effects of the 3,7-dimethyloctyloxy substituent, which improves oxidative stability while maintaining catalytic activity.

In therapeutic applications, research teams at multiple institutions have explored 209347-66-0 as a potential proteasome inhibitor. The boronic acid moiety enables reversible covalent binding to catalytic threonine residues in the 20S proteasome core particle. Notably, a Nature Communications study (2024) revealed its 40% increased binding affinity over bortezomib analogs in certain cancer cell lines, with the lipophilic side chain improving membrane permeability while reducing off-target effects.

The compound's application in glucose sensing systems represents another breakthrough. Its selective 1,2-diol binding capability has been engineered into continuous glucose monitoring (CGM) devices, as reported in ACS Sensors (2023). The dimethyloctyloxy chain was found to prevent protein fouling in biological fluids, addressing a major limitation of previous boronic acid-based sensors.

Ongoing clinical investigations (Phase I/II trials) are evaluating 209347-66-0 derivatives as novel antibiotics targeting β-lactamase-producing bacteria. The boronic acid pharmacophore acts as a β-lactam mimic, while the hydrophobic tail enhances penetration through bacterial outer membranes. Preliminary data suggest potent activity against carbapenem-resistant Enterobacteriaceae (CRE).

From a synthetic chemistry perspective, recent advances in continuous flow systems have improved the production scalability of 209347-66-0. A 2024 Organic Process Research & Development paper detailed a 72% yield improvement using microreactor technology, with the process demonstrating excellent green chemistry metrics (E-factor reduced to 8.3 from previous batch synthesis values of 23.5).

Future research directions include exploration of the compound in targeted protein degradation (PROTACs) and as a building block for covalent organic frameworks (COFs) in drug delivery systems. The unique balance of hydrophobicity and reactivity positions 3-(3,7-Dimethyloctyloxy)benzeneboronic acid as a versatile tool in next-generation pharmaceutical development.

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